Slc7A11-IN-1

SLC7A11 inhibitor Pt(IV) prodrug cancer

Slc7A11-IN-1 (compound 2, CAS 3049302-90-8) is a potent solute carrier family 7 member 11 (SLC7A11, xCT) inhibitor. It is a Pt(IV) prodrug designed to simultaneously target DNA, SLC7A11/xCT, and the human ether-a-go-go-related gene 1 (hERG1) to exert synergistic anticancer effects.

Molecular Formula C13H17Cl2F3N4O5PtS
Molecular Weight 664.3 g/mol
Cat. No. B10857924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSlc7A11-IN-1
Molecular FormulaC13H17Cl2F3N4O5PtS
Molecular Weight664.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NC(=O)CCCC(=O)O.[NH2-].[NH2-].O.Cl[Pt+2]Cl
InChIInChI=1S/C13H11F3N2O4S.2ClH.2H2N.H2O.Pt/c14-13(15,16)22-7-4-5-8-9(6-7)23-12(17-8)18-10(19)2-1-3-11(20)21;;;;;;/h4-6H,1-3H2,(H,20,21)(H,17,18,19);2*1H;3*1H2;/q;;;2*-1;;+4/p-2
InChIKeyRAVPGHGJOKGQFM-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Slc7A11-IN-1: A Potent Multi-Target SLC7A11/xCT Inhibitor for Cancer and Ferroptosis Research


Slc7A11-IN-1 (compound 2, CAS 3049302-90-8) is a potent solute carrier family 7 member 11 (SLC7A11, xCT) inhibitor [1]. It is a Pt(IV) prodrug designed to simultaneously target DNA, SLC7A11/xCT, and the human ether-a-go-go-related gene 1 (hERG1) to exert synergistic anticancer effects [1]. Slc7A11-IN-1 demonstrates antiproliferative activity, inhibits cell invasion and metastasis, and induces apoptosis and cell cycle arrest at S-phase [1]. The compound exhibits anti-tumor activity and can be used for research on neurodegenerative diseases .

Why Generic Substitution of Slc7A11-IN-1 Fails: Critical Differences in Potency, Multi-Targeting, and In Vivo Efficacy


Slc7A11-IN-1 cannot be simply substituted with other SLC7A11 inhibitors due to its unique multi-targeting mechanism and superior potency. Unlike erastin, sulfasalazine, or SLC7A11-IN-2, Slc7A11-IN-1 is a Pt(IV) prodrug that simultaneously inhibits SLC7A11, hERG1, and induces DNA damage [1]. This multi-targeting strategy results in a 300-fold lower IC50 compared to cisplatin in HCT-116 cells [1]. Furthermore, Slc7A11-IN-1 demonstrates significant in vivo tumor growth inhibition (60.7%) at a low dose of 2 mg/kg [1]. These quantitative differences in potency, mechanism, and in vivo efficacy preclude simple generic substitution and underscore the need for procurement of the specific compound.

Slc7A11-IN-1 Quantitative Evidence Guide: Potency, Multi-Targeting, and In Vivo Efficacy Comparisons


Unprecedented Potency: 300-Fold Lower IC50 than Cisplatin in HCT-116 Cells

Slc7A11-IN-1 (compound 2) exhibits an IC50 value 300-times lower than that of the standard chemotherapeutic agent cisplatin in HCT-116 colorectal cancer cells, demonstrating significantly enhanced antiproliferative activity [1].

SLC7A11 inhibitor Pt(IV) prodrug cancer

Superior Potency Over Other SLC7A11 Inhibitors: Slc7A11-IN-1 vs. SLC7A11-IN-2, Erastin, and Sulfasalazine

Slc7A11-IN-1 demonstrates superior antiproliferative potency compared to other SLC7A11 inhibitors. Its IC50 of 0.03 µM in HCT-116 cells is significantly lower than that of SLC7A11-IN-2 (10.23 µM in HeLa cells) [1][2], erastin (0.14-0.20 µM in Calu-1 and HT-1080 cells) [3], and sulfasalazine (450-460 µM in HT-1080 and Calu-1 cells) [3].

SLC7A11 inhibitor ferroptosis comparative potency

Significant In Vivo Tumor Growth Inhibition at Low Dose

In a CT26 mouse xenograft model, Slc7A11-IN-1 administered at 2 mg/kg via tail vein injection every three days for three consecutive doses suppressed tumor growth by 60.7% [1].

in vivo efficacy tumor xenograft cancer

Multi-Targeting Mechanism: Simultaneous Inhibition of SLC7A11, hERG1, and DNA Damage

Unlike typical SLC7A11 inhibitors, Slc7A11-IN-1 is a rationally designed Pt(IV) prodrug that simultaneously targets SLC7A11/xCT, hERG1, and DNA [1]. This multi-targeting approach results in enhanced DNA damage, increased apoptosis, suppression of metastasis, and reversal of epithelial-mesenchymal transition (EMT) [1].

multi-target inhibitor SLC7A11 hERG1 DNA damage

Optimal Selectivity Index Between Cancer and Normal Cells

Slc7A11-IN-1 demonstrates an optimal selectivity index between carcinoma (HCT-116) and human normal liver cells (LO2), indicating preferential toxicity towards cancer cells over normal cells [1]. The IC50 values were 0.03 µM for HCT-116 and 0.27 µM for LO2, yielding a selectivity index of 9 [1].

selectivity index cancer selectivity toxicity

Synergistic Potential with DNA Damage Pathways

Slc7A11-IN-1 significantly increased DNA damage and related protein expression (p53, Bax, p-Akt, VEGFA, HIF1-α) in HCT-116 cells [1]. This suggests synergistic potential when combined with other DNA-damaging agents or therapies.

synergistic DNA damage combination therapy

Optimal Research Applications for Slc7A11-IN-1 Based on Quantified Evidence


Preclinical Evaluation of Multi-Targeted Cancer Therapy

Leverage Slc7A11-IN-1's unique multi-targeting mechanism (SLC7A11, hERG1, DNA damage) to study synergistic anticancer effects in vitro and in vivo. The compound's 300-fold increased potency over cisplatin in HCT-116 cells [1] and significant tumor growth inhibition in a CT26 xenograft model [1] make it ideal for preclinical cancer research, particularly in colorectal cancer models.

Investigating SLC7A11 Inhibition in Ferroptosis and Oxidative Stress

Utilize Slc7A11-IN-1 as a potent SLC7A11 inhibitor to study ferroptosis induction and oxidative stress in cancer cells. The compound's ability to reduce intracellular GSH levels and increase ROS [1] provides a robust tool for dissecting the role of SLC7A11 in redox homeostasis and ferroptosis pathways, with higher potency than erastin or sulfasalazine [2].

Combination Studies with DNA-Damaging Agents

Employ Slc7A11-IN-1 in combination with other DNA-damaging agents or chemotherapies to explore synergistic effects. The compound's demonstrated ability to significantly increase DNA damage and upregulate key proteins (p53, Bax) [1] supports its use in combination regimens to overcome chemoresistance.

Metastasis and Invasion Research

Investigate the anti-metastatic and anti-invasive properties of Slc7A11-IN-1. At 0.5 µM, the compound effectively inhibits HCT-116 cell invasion and metastasis [1], making it a valuable tool for studying the mechanisms of cancer cell migration and EMT reversal.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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